Hydrogen Bonding Capacity: Quantified Advantage Over 2-Ethylhexanoic Acid
2-Ethyl-2-(hydroxymethyl)hexanoic acid (C9H18O3) possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, whereas 2-ethylhexanoic acid (C8H16O2, CAS 149-57-5) — its closest monofunctional branched analog — possesses only 1 donor and 2 acceptors [1]. This difference stems from the additional primary hydroxyl group absent in 2-ethylhexanoic acid. The increased H-bonding capacity alters solubility parameters and intermolecular interactions in both neat form and formulated systems .
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | 2 H-bond donors; 3 H-bond acceptors |
| Comparator Or Baseline | 2-Ethylhexanoic acid: 1 H-bond donor; 2 H-bond acceptors |
| Quantified Difference | +1 donor; +1 acceptor |
| Conditions | Calculated molecular property (PubChem/calculated data) |
Why This Matters
The additional hydroxyl group enables hydrogen-bond-mediated solubility enhancement in polar media and provides a secondary derivatization handle unavailable in monofunctional analogs.
- [1] PubChem. Hexanoic acid, 2-ethyl-2-(hydroxymethyl)-: Computed Properties — Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 3. View Source
